molecular formula C13H14BrFN2O2 B13933939 tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate

tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate

Cat. No.: B13933939
M. Wt: 329.16 g/mol
InChI Key: MBNMSIBOTSLOAJ-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a tert-butyl carbamate group attached to an indole ring substituted with bromine and fluorine atoms, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-7-fluoroindole and tert-butyl carbamate.

    Reaction Conditions: The reaction mixture is stirred at room temperature for 16 hours and then concentrated under vacuum.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

    Substituted Indoles: Formed through substitution reactions.

    Oxidized or Reduced Indole Derivatives: Formed through oxidation or reduction reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate is primarily related to its interaction with biological targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific molecular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • tert-Butyl (5-fluoro-1H-indol-3-yl)carbamate
  • tert-Butyl (5-bromo-1H-indol-3-yl)carbamate

Comparison:

Properties

Molecular Formula

C13H14BrFN2O2

Molecular Weight

329.16 g/mol

IUPAC Name

tert-butyl N-(5-bromo-7-fluoro-1H-indol-3-yl)carbamate

InChI

InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-10-6-16-11-8(10)4-7(14)5-9(11)15/h4-6,16H,1-3H3,(H,17,18)

InChI Key

MBNMSIBOTSLOAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC2=C1C=C(C=C2F)Br

Origin of Product

United States

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